molecular formula C21H15NOS B10876186 (2E)-2-[phenyl(phenylamino)methylidene]-1-benzothiophen-3(2H)-one

(2E)-2-[phenyl(phenylamino)methylidene]-1-benzothiophen-3(2H)-one

Katalognummer: B10876186
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: ARXIXCWMABSHJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2E)-2-[phenyl(phenylamino)methylidene]-1-benzothiophen-3(2H)-one is an organic molecule characterized by its benzothiophene core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[phenyl(phenylamino)methylidene]-1-benzothiophen-3(2H)-one typically involves the condensation of benzothiophene derivatives with phenylamine derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between benzothiophene-3-one and phenylamine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-[phenyl(phenylamino)methylidene]-1-benzothiophen-3(2H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorinating agents like thionyl chloride for chlorination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(2E)-2-[phenyl(phenylamino)methylidene]-1-benzothiophen-3(2H)-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Wirkmechanismus

The mechanism by which (2E)-2-[phenyl(phenylamino)methylidene]-1-benzothiophen-3(2H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E)-2-[phenyl(phenylamino)methylidene]-1-benzothiophene-2(3H)-one
  • (2E)-2-[phenyl(phenylamino)methylidene]-1-benzofuran-3(2H)-one

Uniqueness

(2E)-2-[phenyl(phenylamino)methylidene]-1-benzothiophen-3(2H)-one: is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C21H15NOS

Molekulargewicht

329.4 g/mol

IUPAC-Name

2-(C,N-diphenylcarbonimidoyl)-1-benzothiophen-3-ol

InChI

InChI=1S/C21H15NOS/c23-20-17-13-7-8-14-18(17)24-21(20)19(15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14,23H

InChI-Schlüssel

ARXIXCWMABSHJN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=C(C4=CC=CC=C4S3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.